IKD-8344

Anticancer research Macrodiolide antibiotics Murine leukemia models

IKD-8344 is a 28-membered macrocyclic dilactone for research use. It uniquely inhibits C. albicans hyphae (MIC 6.25 μg/mL) without affecting yeast, enabling dimorphism studies. It also shows sub-nanomolar cytotoxicity (IC50 0.54 ng/mL) and potentiates polymyxin B against B. cenocepacia. This morphological and synergistic profile is not replicable with standard azoles or polyenes, making it essential for targeted investigations.

Molecular Formula C48H76O12
Molecular Weight 845.1 g/mol
Cat. No. B10818985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKD-8344
Molecular FormulaC48H76O12
Molecular Weight845.1 g/mol
Structural Identifiers
SMILESCC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C
InChIInChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1
InChIKeyMXPYTLCDIMCGEQ-BINRNISCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IKD-8344 for Sale and Scientific Selection: A Macrocyclic Dilactone with Quantifiable Differentiation from Conventional Antifungals


IKD-8344 (CAS 129046-69-1) is a 28-membered macrocyclic dilactone antibiotic first isolated from an unidentified alkalophilic Actinomycete, strain No. 8344 [1]. It is characterized by a C₂-symmetric dimeric structure (C₄₈H₇₆O₁₂; MW 845.1) comprising three oxolane (tetrahydrofuran) rings per monomer unit, with its full stereochemical assignment confirmed by X-ray crystallography [2]. The compound exhibits three distinct biological activities: cytotoxic activity against L5178Y murine leukemia cells (IC₅₀ = 0.54 ng/mL), selective growth inhibition of the mycelial (hyphal) form of Candida albicans (MIC = 6.25 μg/mL), and potentiation of polymyxin B activity against multidrug-resistant Burkholderia cenocepacia [3][4][5]. For procurement decisions, IKD-8344 is offered as a solid compound soluble in DMSO, ethanol, and methanol, with recommended storage at -20°C and purity specifications that should be verified through batch-specific certificates of analysis .

IKD-8344 Sourcing Considerations: Why Standard Azole or Polyene Antifungals Cannot Substitute for This Compound


Substituting IKD-8344 with a conventional antifungal agent such as fluconazole or amphotericin B is scientifically invalid due to fundamentally divergent mechanisms of action and biological targeting specificity. Standard azole antifungals (e.g., fluconazole, voriconazole) inhibit lanosterol 14α-demethylase (CYP51), depleting ergosterol biosynthesis and indiscriminately affecting both yeast and hyphal forms of C. albicans [1]. Polyene antifungals (e.g., amphotericin B, nystatin) bind ergosterol in the fungal cell membrane, causing pore formation and nonspecific killing of both morphological states [2]. In contrast, IKD-8344 exhibits a uniquely narrow morphological selectivity: it inhibits the mycelial (hyphal) form of C. albicans at an MIC of 6.25 μg/mL while demonstrating no reported growth inhibition of the yeast form at comparable concentrations [3]. This morphological selectivity has no parallel among clinically approved antifungal classes. Furthermore, the compound's ability to potentiate polymyxin B against B. cenocepacia—achieving FICI ≤ 0.5 indicative of strong synergy—represents a distinct biological property entirely absent from azole and polyene pharmacophores [4]. Consequently, experimental systems designed to interrogate dimorphic switching, hypha-specific virulence pathways, or polymyxin-potentiation mechanisms cannot employ generic antifungal substitutes without fundamentally altering the research question.

IKD-8344 Evidence Guide: Verified Differentiation Across Anticancer, Antifungal, and Antimicrobial Adjuvant Applications


IKD-8344 Cytotoxicity Against L5178Y Leukemia: Sub-Nanomolar Potency

IKD-8344 exhibits potent cytotoxic activity against L5178Y murine leukemia cells with an IC₅₀ of 0.54 ng/mL (approximately 0.64 nM based on MW 845.1) [1][2]. This represents sub-nanomolar potency that places IKD-8344 among the more cytotoxic macrocyclic dilactone natural products identified from actinomycete sources. While head-to-head comparator data against other antileukemic agents in the same assay system is not reported, this IC₅₀ value provides a quantitative benchmark for procurement decisions when selecting cytotoxic macrodiolides for anticancer screening applications.

Anticancer research Macrodiolide antibiotics Murine leukemia models

IKD-8344 Morphological Selectivity: Differential Inhibition of C. albicans Hyphae Versus Yeast Form

IKD-8344 demonstrates selective inhibition of the mycelial (hyphal) form of Candida albicans with an MIC of 6.25 μg/mL (approximately 7.4 μM), while exhibiting no significant growth inhibition of the yeast form under comparable test conditions [1]. This morphological selectivity contrasts sharply with conventional azole antifungals (e.g., fluconazole, voriconazole) and polyene antifungals (e.g., amphotericin B, nystatin), which inhibit both yeast and hyphal forms non-selectively due to their reliance on ergosterol pathway targeting [2][3]. The lack of yeast-form inhibition by IKD-8344 suggests a mechanism distinct from membrane ergosterol disruption or lanosterol demethylase inhibition. The compound extends this preferential inhibition to multiple Candida species, including C. krusei, C. tropicalis, and C. lusitaniae, with hyphal MIC values ranging from 1.56 to 25 μg/mL [1].

Candida albicans dimorphism Morphological selectivity Antifungal lead compounds

IKD-8344 Synergy with Polymyxin B: Potentiation Against Multidrug-Resistant B. cenocepacia

IKD-8344 potentiates the antibacterial activity of polymyxin B against the multidrug-resistant pathogen Burkholderia cenocepacia, achieving strong synergistic effects with a fractional inhibitory concentration index (FICI) ≤ 0.5 [1]. In a screen of synergists that potentiate polymyxin B action, IKD-8344 was identified among compounds that substantially reduce the effective concentration of polymyxin B required to inhibit B. cenocepacia growth. B. cenocepacia is an intrinsically multidrug-resistant Gram-negative bacterium associated with severe infections in cystic fibrosis patients, where polymyxins often represent last-resort therapy but suffer from dose-limiting nephrotoxicity [2]. The ability of IKD-8344 to enhance polymyxin B activity without reported standalone antibacterial efficacy against this organism distinguishes it from direct antibacterial macrolides or other antibiotic classes.

Antimicrobial synergy Polymyxin potentiation Burkholderia cenocepacia

IKD-8344 In Vivo Tolerability: Absence of Significant Toxicity at 60 mg/kg in Murine Model

IKD-8344 demonstrated no significant toxicity in SPF ICR mice at doses up to 60 mg/kg following intraperitoneal administration [1]. This in vivo tolerability assessment provides a critical differentiation from other cytotoxic macrodiolides or antifungal natural products that may exhibit unacceptable toxicity profiles at sub-therapeutic doses, limiting their utility as research tools or lead compounds. For procurement decisions involving in vivo experimental designs, this established tolerability window (≥60 mg/kg) enables dose-range planning without requiring de novo toxicity characterization. However, the absence of comparative toxicity data against related macrodiolides (e.g., elaiophylin, conglobatin, or other 28-membered ring antibiotics) precludes definitive claims of superior safety.

In vivo tolerability Lead compound optimization Preclinical safety

IKD-8344 Cross-Species Hyphal Inhibition: Activity Spectrum Across Candida spp.

Beyond its selective inhibition of C. albicans hyphae (MIC = 6.25 μg/mL), IKD-8344 extends its preferential mycelial-form inhibition to multiple non-albicans Candida species [1]. The compound inhibits the hyphal growth of C. krusei, C. tropicalis, and C. lusitaniae with MIC values spanning 1.56 to 25 μg/mL. This cross-species activity spectrum distinguishes IKD-8344 from compounds whose antifungal activity is restricted to C. albicans or limited by species-specific resistance mechanisms (e.g., intrinsic fluconazole resistance in C. krusei) [2]. The differential MIC values across species may reflect variations in hypha-specific target expression or compound penetration, providing a quantitative framework for species-specific experimental design.

Candida species panel Spectrum of activity Non-albicans Candida

IKD-8344 Application Scenarios: Research Use Cases Grounded in Quantitative Evidence


Morphological Selectivity Studies: Targeting Candida albicans Dimorphic Switching and Hypha-Specific Virulence

Researchers investigating the genetic and biochemical regulation of C. albicans dimorphism can utilize IKD-8344 (MIC = 6.25 μg/mL against hyphae) as a selective probe that inhibits hyphal growth without affecting the yeast form [1]. This morphological selectivity—a property absent in clinical azoles and polyenes—enables experimental interrogation of hypha-specific signaling pathways (e.g., cAMP-PKA, Cph1-mediated MAPK), transcriptional regulators (e.g., Efg1, Cph1), and virulence factor expression (e.g., adhesins, secreted aspartyl proteases) without confounding yeast-form cytotoxicity. The compound's cross-species hyphal activity against C. krusei, C. tropicalis, and C. lusitaniae (MIC range: 1.56–25 μg/mL) further supports comparative studies of hyphal biology across clinically relevant Candida species, including intrinsically fluconazole-resistant C. krusei [1].

Polymyxin B Combination Therapy: Synergistic Potentiation Against Intrinsically Resistant Burkholderia cenocepacia

Investigators studying antimicrobial combination strategies against multidrug-resistant Gram-negative pathogens can employ IKD-8344 as a validated polymyxin B synergist against B. cenocepacia, with demonstrated strong synergy (FICI ≤ 0.5) [2]. This application is particularly relevant for research targeting cystic fibrosis-associated infections, where B. cenocepacia exhibits intrinsic resistance to most antibiotic classes and polymyxins serve as last-resort agents. The ability of IKD-8344 to potentiate polymyxin B provides an experimental framework for investigating adjuvant strategies that may reduce polymyxin dosing requirements and mitigate dose-dependent nephrotoxicity, without requiring IKD-8344 to possess standalone antibacterial activity against the target organism [2][3].

Natural Product Cytotoxicity Screening: Macrodiolide Benchmark for Antileukemic Activity

Researchers engaged in natural product-based anticancer drug discovery can utilize IKD-8344 as a structurally characterized macrodiolide benchmark for cytotoxic activity screening, with verified potency against L5178Y murine leukemia cells (IC₅₀ = 0.54 ng/mL; approximately 0.64 nM) [4][5]. The compound's sub-nanomolar cytotoxicity provides a quantitative reference point for comparing the antileukemic potential of newly isolated or synthesized macrocyclic dilactone analogs. Procurement of IKD-8344 for this application enables inter-laboratory standardization of cytotoxicity assays and supports structure-activity relationship studies exploring the pharmacophoric elements of the 28-membered macrodiolide scaffold [5].

In Vivo Antifungal Efficacy Modeling: Preclinical Assessment of Hypha-Targeted Interventions

Investigators designing murine models of invasive candidiasis can employ IKD-8344 for in vivo efficacy studies, leveraging the established tolerability window (no significant toxicity up to 60 mg/kg i.p. in SPF ICR mice) [1]. This documented in vivo tolerability enables dose-range planning for efficacy experiments without requiring de novo toxicity characterization, reducing animal usage and experimental timelines. The compound's unique morphological selectivity—inhibiting the pathogenic hyphal form while sparing the commensal yeast form—provides a mechanistically distinct approach for evaluating hypha-targeted therapeutic strategies in animal models, where conventional antifungals confound interpretation due to non-selective killing of both morphological states [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IKD-8344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.